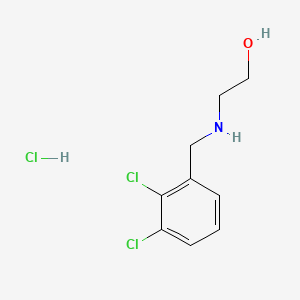

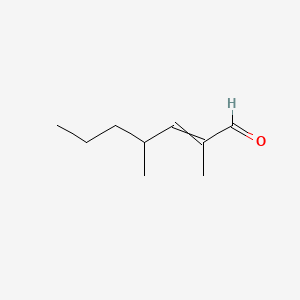

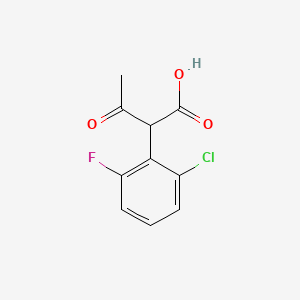

![molecular formula C16H12ClFO B1622119 3-クロロ-3-[4-(2-フルオロフェニル)フェニル]-2-メチルプロプ-2-エナール CAS No. 259252-07-8](/img/structure/B1622119.png)

3-クロロ-3-[4-(2-フルオロフェニル)フェニル]-2-メチルプロプ-2-エナール

概要

説明

3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal is a chemical compound with the molecular formula C16H12ClFO .

Synthesis Analysis

While specific synthesis methods for 3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal were not found, related compounds have been synthesized via various methods. For instance, a compound with a similar structure was synthesized via reduction with SnCl 2.2H 2 O . Another study discussed the synthesis of pyrazole derivatives, which could potentially be adapted for the synthesis of this compound .作用機序

3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal works by blocking the negative feedback of estrogen on the hypothalamus, which leads to an increase in the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. This leads to the growth and maturation of ovarian follicles, which eventually results in ovulation.

Biochemical and Physiological Effects:

3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal has both estrogenic and anti-estrogenic effects on the body. It acts as an estrogen antagonist in the hypothalamus and pituitary gland, which leads to an increase in the secretion of FSH and LH. 3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal also has estrogenic effects on the endometrium, which can lead to thickening and increased vascularity.

実験室実験の利点と制限

3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal is a widely used fertility drug that has been extensively studied in clinical trials. It is a relatively safe and effective treatment for ovulatory dysfunction and infertility. However, clomifene has some limitations in the laboratory setting. It can be difficult to control the dosage and timing of clomifene administration, which can lead to variability in the experimental results. 3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal also has estrogenic effects on the endometrium, which can complicate the interpretation of certain experiments.

将来の方向性

There are several potential future directions for research on clomifene. One area of interest is the use of clomifene in the treatment of male infertility and hypogonadism. 3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal has been shown to increase testosterone levels in men with hypogonadism, and may be a viable alternative to testosterone replacement therapy. Another area of interest is the use of clomifene in combination with other fertility drugs to improve the success rate of ART. Finally, there is ongoing research on the long-term safety and efficacy of clomifene in the treatment of female infertility.

科学的研究の応用

チロシナーゼ活性阻害

3-クロロ-4-フルオロフェニルモチーフを持つ化合物は、メラニン産生に関与する酵素であるチロシナーゼの阻害剤として同定されています。 これは、皮膚色素異常症または美白剤としての皮膚科学および化粧品科学における潜在的な応用を示唆しています .

触媒反応における反応物

関連する3-クロロ-4-フルオロフェニルボロン酸は、Rh触媒による不斉付加反応および鈴木・宮浦カップリングにおいて反応物として使用されており、本化合物が同様の触媒プロセスにおける反応物としても機能する可能性を示しています .

生物活性研究

本化合物中のフェニル環と構造的類似性を共有するインドール誘導体は、抗ウイルス、抗炎症、抗癌など、幅広い生物活性を示しています。 これは、本化合物を医薬品化学における生物学的可能性について調査できることを意味しています .

Safety and Hazards

特性

IUPAC Name |

3-chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFO/c1-11(10-19)16(17)13-8-6-12(7-9-13)14-4-2-3-5-15(14)18/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBBLTHFYAJMTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C1=CC=C(C=C1)C2=CC=CC=C2F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395626 | |

| Record name | AC1MV9NP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259252-07-8 | |

| Record name | AC1MV9NP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

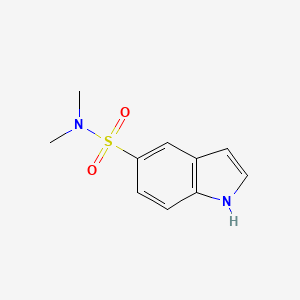

![Acetamide, N-(4-chlorophenyl)-2-cyano-2-[2,3-dihydro-3-[tetrahydro-1-(4-methylphenyl)-2,4,6-trioxo-5(2H)-pyrimidinylidene]-1H-isoindol-1-ylidene]-](/img/structure/B1622046.png)

![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1622059.png)